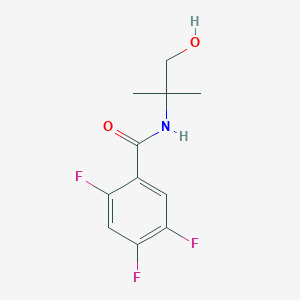

2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-YL)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

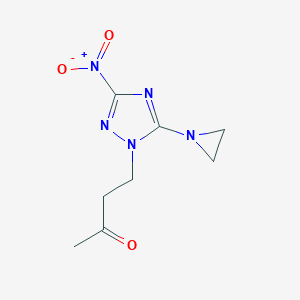

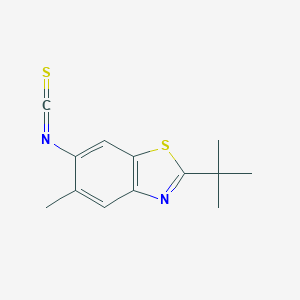

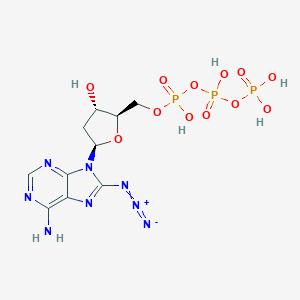

2-Amino-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanol;hydrochloride

This compound belongs to a class of chemicals known for their potential as pharmacological agents due to the presence of the 1,2,4-oxadiazole ring, a heterocycle known for its diverse biological activities.

Synthesis Analysis

Synthesis strategies for 1,2,4-oxadiazoles typically involve the cyclodehydration of amidoximes with carboxylic acids or their derivatives. A specific method for synthesizing 2-amino-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanol;hydrochloride might involve the condensation of semicarbazide with an appropriate aldehyde followed by oxidation and hydrochloride formation (Niu et al., 2015).

Molecular Structure Analysis

1,2,4-Oxadiazoles are characterized by their aromatic five-membered ring containing two nitrogen atoms and one oxygen atom. The structure's stability and reactivity are influenced by the electron-withdrawing effect of the oxadiazole ring.

Chemical Reactions and Properties

The oxadiazole ring in the compound is known for its engagement in various chemical reactions, primarily due to its nucleophilic and electrophilic centers. This allows for further functionalization of the compound, potentially enhancing its biological activity.

Physical Properties Analysis

Compounds containing the 1,2,4-oxadiazole ring generally have moderate to high melting points, reflecting their stability and aromatic character. The hydrochloride salt form would be expected to have improved solubility in polar solvents compared to its free base form.

Chemical Properties Analysis

The chemical properties of 1,2,4-oxadiazoles include their ability to act as bases, ligands in coordination chemistry, and their potential electrochemical properties, which could be explored for various applications.

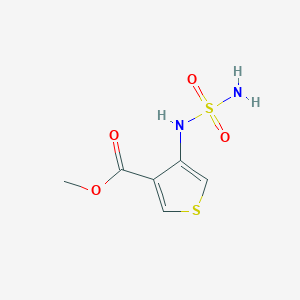

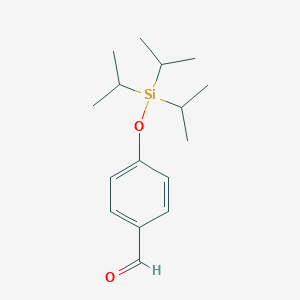

2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-YL)benzamide

This compound is part of the benzamide class, which is significant in medicinal chemistry due to its bioactive properties. The trifluoro group could enhance the compound's lipophilicity, potentially affecting its biological activity.

Synthesis Analysis

The synthesis of benzamides typically involves the reaction of an amine with a carboxylic acid or its derivatives. The specific trifluoro derivative might be synthesized through the amide bond formation between 2,4,5-trifluorobenzoic acid and the appropriate amine (Madasamy et al., 2015).

Molecular Structure Analysis

The presence of the trifluoro group adjacent to the amide linkage could influence the compound's conformation due to the electron-withdrawing effect, potentially affecting the molecule's hydrogen bonding ability.

Chemical Reactions and Properties

Benzamides are known to undergo various chemical transformations, including hydrolysis, amidation, and substitution reactions. The electron-withdrawing trifluoro group could make the amide bond more resistant to hydrolysis.

Physical Properties Analysis

The incorporation of fluorine atoms typically increases the compound's stability and modifies its physicochemical properties, such as boiling and melting points, and solubility in organic solvents.

Chemical Properties Analysis

The chemical stability of benzamides, coupled with the influence of the trifluoro group, could afford this compound interesting reactivity patterns, particularly in nucleophilic substitution reactions where the fluorine atoms could be replaced under certain conditions.

References

- Niu, P., Kang, J., Tian, X., Song, L., Liu, H., Wu, J., Yu, W., & Chang, J. (2015). Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation. The Journal of Organic Chemistry, 80(2), 1018-1024. LinkThese analyses provide a foundational understanding of the two compounds' chemical nature, offering insights into their potential applications and behavior in various chemical contexts.

- Meiresonne, T., Verniest, G., De Kimpe, N., & Mangelinckx, S. (2015). Synthesis of 2-Fluoro-1,4-benzoxazines and 2-Fluoro-1,4-benzoxazepin-5-ones by Exploring the Nucleophilic Vinylic Substitution (S(N)V) Reaction of gem-Difluoroenamides. The Journal of Organic Chemistry, 80(10), 5111-5124. Link

安全和危害

属性

IUPAC Name |

2,4,5-trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO2/c1-11(2,5-16)15-10(17)6-3-8(13)9(14)4-7(6)12/h3-4,16H,5H2,1-2H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOFQGRNWNSCXGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC(=O)C1=CC(=C(C=C1F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60563883 |

Source

|

| Record name | 2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60563883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-YL)benzamide | |

CAS RN |

125290-71-3 |

Source

|

| Record name | 2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60563883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

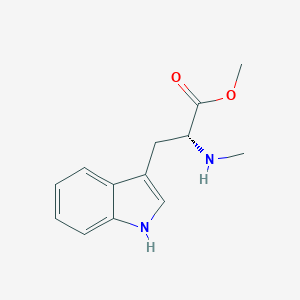

![4,5,6,7-Tetrahydro-2-methylthiazolo[5,4-c]pyridine](/img/structure/B49961.png)